ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate
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Overview
Description
Synthesis Analysis
The compound can be synthesized by reacting 4-aminoantipyrine and benzoylisothiocynate in equimolar ratio .Molecular Structure Analysis
The compound was characterized by single crystal XRD analysis . The various intermolecular interactions stabilized the supramolecular assembly, including H-bonding and interaction involving π-ring .Scientific Research Applications
Molecular Structure and Tautomerism
- The compound exhibits stability in specific tautomeric forms, which are stabilized by intramolecular hydrogen bonding. This stabilization contributes to its distinct molecular geometry and intermolecular interactions within crystal structures (Dolzhenko et al., 2010).
Synthetic Chemistry Applications
- It serves as a key intermediate in the synthesis of heterocyclic compounds, where its reactivity under various conditions has been explored to develop new synthetic methodologies and compounds (Bezenšek et al., 2012).
Biological Interactions and Effects
- Research into the metabolism of related carbamate compounds has provided insight into their biotransformation and the potential for producing metabolites with biological activity. This includes the understanding of enzymatic processes involved in their metabolic pathways (Hodgson & Casida, 1961).
Photodegradation Studies
- Investigations into the photodegradation of similar carbamate structures have implications for environmental stability and degradation pathways, offering insights into how such compounds might behave under exposure to light and in various environmental contexts (Beachell & Chang, 1972).
Environmental and Food Safety
- Ethyl carbamate, a related compound, has been studied extensively for its presence in foods and beverages and its potential health implications. Research has focused on its formation mechanisms, detection methods, and strategies for mitigation to reduce exposure and health risks (Weber & Sharypov, 2009).
Mechanism of Action
Properties
IUPAC Name |
ethyl N-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)carbamothioyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-4-22-15(21)17-14(23)16-12-10(2)18(3)19(13(12)20)11-8-6-5-7-9-11/h5-9H,4H2,1-3H3,(H2,16,17,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SZTUOCWDJQXLRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC(=S)NC1=C(N(N(C1=O)C2=CC=CC=C2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>50.2 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24793830 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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